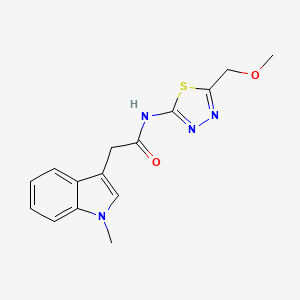

![molecular formula C20H19N5OS B12160446 N-(1H-benzo[d]imidazol-2-yl)-4-methyl-2-(2-propylpyridin-4-yl)thiazole-5-carboxamide](/img/structure/B12160446.png)

N-(1H-benzo[d]imidazol-2-yl)-4-methyl-2-(2-propylpyridin-4-yl)thiazole-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

- This compound is a heterocyclic molecule with a complex structure. Its name reflects its constituents: a benzimidazole core, a thiazole ring, and a carboxamide group.

- Benzimidazoles are known for their diverse biological activities, including antiviral, antifungal, and anticancer properties.

- Our compound combines these features, making it an intriguing candidate for further investigation.

Preparation Methods

Synthetic Routes: The synthesis of this compound involves several steps. One common approach is the condensation of an o-phenylenediamine derivative with an aromatic aldehyde, followed by cyclization and amide formation.

Reaction Conditions: Specific conditions vary, but typically involve refluxing the reactants in a suitable solvent (such as ethanol or dimethyl sulfoxide) with a catalyst (such as acetic acid).

Industrial Production: While not widely produced industrially, research labs can synthesize it on a smaller scale.

Chemical Reactions Analysis

Reactivity: This compound can undergo various reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Major Products: These reactions yield derivatives with modified functional groups, potentially enhancing their biological activity.

Scientific Research Applications

Chemistry: Researchers study its reactivity, stability, and potential as a building block for other compounds.

Biology: It may exhibit antiproliferative effects on tumor cell lines, as demonstrated in previous studies.

Medicine: Investigations focus on its pharmacological properties, including potential as a kinase inhibitor.

Industry: While not yet widely used, its unique structure could inspire drug development.

Mechanism of Action

Targets: This compound likely interacts with cellular kinases, particularly casein kinase 1 (CK1) isoforms.

Pathways: CK1 isoforms play roles in Wnt signaling, DNA damage response, cell cycle progression, and apoptosis.

Comparison with Similar Compounds

Uniqueness: Its combination of benzimidazole, thiazole, and carboxamide groups sets it apart.

Similar Compounds: While not identical, related compounds include other benzimidazole derivatives and kinase inhibitors.

Properties

Molecular Formula |

C20H19N5OS |

|---|---|

Molecular Weight |

377.5 g/mol |

IUPAC Name |

N-(1H-benzimidazol-2-yl)-4-methyl-2-(2-propylpyridin-4-yl)-1,3-thiazole-5-carboxamide |

InChI |

InChI=1S/C20H19N5OS/c1-3-6-14-11-13(9-10-21-14)19-22-12(2)17(27-19)18(26)25-20-23-15-7-4-5-8-16(15)24-20/h4-5,7-11H,3,6H2,1-2H3,(H2,23,24,25,26) |

InChI Key |

WJDMLRNAJZOBLY-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=NC=CC(=C1)C2=NC(=C(S2)C(=O)NC3=NC4=CC=CC=C4N3)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-methoxyethyl)-2-{[(3-methylphenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B12160372.png)

![2-[(12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazolin-2-yl)oxy]-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide](/img/structure/B12160374.png)

![2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[2-(furan-2-yl)ethyl]acetamide](/img/structure/B12160380.png)

![N'-[(Z)-(3,4-dihydroxyphenyl)methylidene]-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetohydrazide](/img/structure/B12160383.png)

![5-amino-4-(4-phenyl-1,3-thiazol-2-yl)-1-[2-(propan-2-yl)-1H-benzimidazol-6-yl]-1,2-dihydro-3H-pyrrol-3-one](/img/structure/B12160401.png)

![N-{4-[4-(azepane-1-sulfonyl)phenyl]-1,3-thiazol-2-yl}-2-(4-fluorophenoxy)acetamide](/img/structure/B12160403.png)

![methyl 5-fluoro-2-({[4-(4-methoxyphenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate](/img/structure/B12160420.png)

![methyl 3-(4-(2,5-difluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-5-carboxamido)propanoate](/img/structure/B12160421.png)

![ethyl 1-(3-{(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxylate](/img/structure/B12160428.png)

![methyl 2-{(3E)-3-[hydroxy(5-methylfuran-2-yl)methylidene]-4,5-dioxo-2-phenylpyrrolidin-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12160438.png)

![(1-methyl-1H-indol-4-yl)[4-(methylsulfonyl)piperazin-1-yl]methanone](/img/structure/B12160440.png)